Stearyl palmitate

Catalog No.
S532444
CAS No.
8006-54-0
M.F
C34H68O2
M. Wt
508.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Stearyl palmitate

CAS Number

8006-54-0

Product Name

Stearyl palmitate

IUPAC Name

octadecyl hexadecanoate

Molecular Formula

C34H68O2

Molecular Weight

508.9 g/mol

InChI

InChI=1S/C34H68O2/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-33-36-34(35)32-30-28-26-24-22-20-16-14-12-10-8-6-4-2/h3-33H2,1-2H3

InChI Key

N/A

SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC

solubility

Soluble in DMSO

Synonyms

Lanolin, wool wax or wool grease; Anhydrous lanolin; Dewaxed lanolin.

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC

The exact mass of the compound Lanolin is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Emollient; Emulsifying; Hair conditioning; Skin conditioning; Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.

Stearyl palmitate (octadecyl hexadecanoate) is a high-purity C34 long-chain wax ester formed by the condensation of stearyl alcohol and palmitic acid. While historically associated with complex natural wax mixtures (such as lanolin or synthetic spermaceti under CAS 8006-54-0), procuring pure stearyl palmitate provides a precise, monomolecular lipid with a well-defined melting point of approximately 57–59°C. In industrial and pharmaceutical procurement, it is primarily valued as a highly reproducible lipid matrix for Solid Lipid Nanoparticles (SLNs), a structural thickener in advanced topical formulations, and a reliable Phase Change Material (PCM) for transient thermal management. Its uniform aliphatic chain structure ensures predictable crystallization kinetics, which is critical for preventing API expulsion during storage and maintaining batch-to-batch consistency in scale-up manufacturing [1].

Substituting pure stearyl palmitate with crude natural waxes (e.g., standard lanolin) or shorter-chain analogs (e.g., cetyl palmitate) introduces significant process variability. Natural waxes contain broad mixtures of triglycerides, free fatty acids, and cholesterol esters, resulting in multi-peak melting profiles that complicate hot-melt extrusion and emulsification processes. Furthermore, utilizing shorter-chain esters like cetyl palmitate (C32, melting point ~46–51°C) lowers the thermal stability margin of SLNs at physiological temperatures, potentially leading to premature lipid melting and burst release of encapsulated APIs. Procurement of pure stearyl palmitate is therefore critical for applications requiring a sharp, single-peak thermal transition and strict control over nanoparticle size distribution and drug retention[1].

Thermal Stability and Hot-Melt Processability in SLN Manufacturing

Thermal characterization confirms that stearyl palmitate exhibits a sharp melting point at 57–59°C. This is significantly higher than cetyl palmitate (46–51°C), providing a wider safety margin for solid-state stability at the physiological temperature of 37°C. During solvent-free hot emulsification, stearyl palmitate can be reliably processed at 75°C, ensuring complete lipid melting without requiring excessive heat that could degrade thermosensitive Active Pharmaceutical Ingredients (APIs) [1].

Evidence DimensionMelting Point / Thermal Transition
Target Compound Data57–59°C (sharp single peak)
Comparator Or BaselineCetyl palmitate (46–51°C)
Quantified Difference~8–10°C higher melting threshold
ConditionsThermal analysis and solvent-free hot emulsification at 75°C

A higher, well-defined melting point prevents premature API release in vivo while allowing safe, low-temperature manufacturing of lipid nanoparticles.

Enhancement of Oral Bioavailability for BCS Class II Drugs

When utilized as the primary lipid matrix in Solid Lipid Nanoparticles (SLNs), stearyl palmitate significantly enhances the solubility and intestinal absorption of poorly water-soluble drugs. In comparative pharmacokinetic models, SLNs formulated with a stearyl palmitate-based lipid phase increased the oral bioavailability of the BCS Class II drug acalabrutinib by 2.29-fold compared to standard bulk drug suspensions. Furthermore, the stearyl palmitate SLNs facilitated a 2.46-fold increase in lymphatic distribution, effectively bypassing first-pass hepatic metabolism[1].

Evidence DimensionRelative Oral Bioavailability (AUC)
Target Compound Data2.29-fold increase via SLN formulation
Comparator Or BaselineUnformulated bulk drug suspension (1.0x baseline)
Quantified Difference129% improvement in oral bioavailability
ConditionsIn vivo pharmacokinetic modeling with gastrointestinal and plasma pH dissolution

Procuring this specific ester for SLN matrices directly translates to lower required API dosing and improved therapeutic efficacy for lipophilic drugs.

Transient Thermal Buffering in Phase Change Material (PCM) Systems

In electronic and vehicle transient thermal systems, the purity and chain symmetry of the PCM dictate its heat absorption capacity. Stearyl palmitate provides a narrow thermal phase change window with a high heat of fusion, unlike complex natural waxes (e.g., lanolin or spermaceti) which exhibit broad, multi-peak melting behavior due to their heterogeneous lipid composition. The precise C18-C16 ester symmetry allows for efficient crystal lattice packing, enabling rapid sub-millisecond temperature suppression in direct on-die PCM integration[1].

Evidence DimensionPhase Change Transition Profile
Target Compound DataNarrow, single-peak thermal phase change (57.3–59°C)
Comparator Or BaselineNatural lanolin/spermaceti (Broad, multi-peak melting from -40°C to 60°C)
Quantified DifferenceElimination of low-temperature premature melting fractions
ConditionsDifferential Scanning Calorimetry (DSC) for thermal buffering heat sinks

A sharp phase transition ensures that the material absorbs maximum thermal energy exactly at the critical design temperature, protecting sensitive electronics from thermal spikes.

Lipid Matrix for Solid Lipid Nanoparticles (SLNs)

Due to its specific melting point (57–59°C) and high lipophilicity, stearyl palmitate is a highly effective matrix material for formulating SLNs via hot-melt emulsification. It is specifically indicated for enhancing the oral bioavailability and lymphatic uptake of BCS Class II and IV APIs [1].

Phase Change Materials (PCMs) for Electronics Cooling

The sharp, single-peak heat of fusion of stearyl palmitate makes it a highly suitable organic PCM for transient thermal buffering in vehicle and electronic component packaging. It provides reliable sub-millisecond temperature suppression without the leakage risks associated with broad-melting natural waxes [2].

Viscosity and Crystallinity Modifier in Cosmetic Emulsions

In advanced topical formulations, stearyl palmitate is procured to replace crude lanolin or cetyl esters. Its precise crystallization kinetics improve emulsion stability, prevent oil bleeding in stick formulations, and provide a highly reproducible, non-greasy emollient profile compared to shorter-chain isopropyl esters [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

16.3

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Associated Chemicals

Lanolin wax; 68201-49-0
Hydroxylated lanolin; 68424-68-8
Hydrogenated lanolin; 8031-44-5
Acetylated lanolin alcohol; 61788-49-6
For more Associated Chemicals (Complete) data for LANOLIN (9 total), please visit the HSDB record page.

Wikipedia

Stearyl palmitate

Drug Warnings

Since certain individuals are allergic to this substance, it should not be used in ointments intended for use by sensitive persons.

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]
Cosmetics -> Antistatic; Emollient; Emulsifying; Hair conditioning; Skin conditioning; Surfactant

Methods of Manufacturing

Extraction from sheep wool by scouring with dilute alkali, centrifuging, and refining (for the purer grades) via treatment with hot aqueous alkali and then a bleaching agent
By purifying the fatty matter (suint) obtained from the wool of the sheep. This natural wool fat contains about 30% of free fatty acids and fatty acid esters of cholesterol and other higher alcohols. The cholesterol compounds are the important constituents, and to secure these in a purified form, many processes have been devised. In one of these the crude wool fat is treated with weak alkali and the saponified fats and emulsions are centrifuged to secure the aqueous soap solution, from which, on standing, a layer of partially purified wool fat separates. This product is further purified by treating it with calcium chloride and then dehydrated by fusion with unslaked lime. It is finally extracted with acetone, and the solvent subsequently separated by distillation.
Lanolin is obtained by one of the following methods: 1. Solvent extraction of wool fleece. 2. Scouring of wool with soap or neutral detergent followed by: a. Centrifugation of the resulting emulsion. This may introduce small amounts of detergents as impurities in the lanolin; b. breaking of the emulsion with acid, or production of foam (with air) and collection of the froth.

General Manufacturing Information

All other chemical product and preparation manufacturing
Fabricated metal product manufacturing
Plastics product manufacturing
Hexadecanoic acid, octadecyl ester: ACTIVE
Lanolin: ACTIVE
Wool wax: ACTIVE
/Anhydrous/ lanolin that contains not more than 0.25% of water.
Contains the sterols cholesterol and oxycholesterol, as well as triterpene and aliphatic alcohols.
Contains 25-35% water. /Hydrous wool fat/
Refined form of wool wax, the unctuous secretion of the sebaceous glands of sheep /(Ovis aries)/ which is deposited onto the wool fibers.
Wool wax is obtained in emulsified form from raw wool by machine washing with soap liquor. Extraction of wool with suitable organic solvents is not employed because it would lead to complete degreasing of the wool and thus make it nonelastic. ... The composition of wool wax varies depending on the origin of the wool, breed of sheep, climatic conditions, farming method, and type of pasture. Wool wax usually consists of a mixture of about 48% wax esters, 33% sterol esters, 6% free sterols, 3.5% free acids, 6% lactose, and 1-2% hydrocarbons.

Storage Conditions

Store in tight container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity. Store at a controlled room temperature.

Interactions

Chelating agents and other substances can be used to bind nickel or reduce its penetration through the skin, and hence to reduce the symptoms in subjects with nickel sensitivity. Topical usage is mostly described but, in some studies, chelating agents have been given systemically. The most effective ligand for nickel so far described is 5-chloro-7-iodoquinolin-8-ol. Although normally regarded as safe, its usage in some situations may be limited by concerns about its toxicity. Other ligands with demonstrable effect include ethylenediaminetetraacetic acid in various forms, diphenylglyoxime and dimethylglyoxime. Cation exchange resins can effectively bind nickel and work both in vitro and in vivo. Propylene glycol, petrolatum and lanolin reduce the absorption of nickel through the skin. Corticosteroids and cyclosporin work in nickel dermatitis by suppressing the immunological reaction rather than through an effect on nickel. Studies of the oral administration of ligands such as tetraethylthiuram disulphide have given conflicting results but the use of these agents is limited by hepatoxicity in any case. Some compounds offer potential for use in the prophylaxis of nickel dermatitis...

Dates

Last modified: 08-15-2023

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